molecular formula C23H24N2S B374784 N-{2-[(dimethylamino)methyl]phenyl}-6,11-dihydrodibenzo[b,e]thiepin-11-amine

N-{2-[(dimethylamino)methyl]phenyl}-6,11-dihydrodibenzo[b,e]thiepin-11-amine

Cat. No.: B374784
M. Wt: 360.5g/mol
InChI Key: MSXPUBMISLGRCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[(dimethylamino)methyl]phenyl]-6,11-dihydrobenzocbenzothiepin-11-amine is a complex organic compound with a unique structure that includes a benzothiepin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(dimethylamino)methyl]phenyl]-6,11-dihydrobenzocbenzothiepin-11-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-[(dimethylamino)methyl]phenylamine with a suitable benzothiepin precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(dimethylamino)methyl]phenyl]-6,11-dihydrobenzocbenzothiepin-11-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces amines or alcohols.

Scientific Research Applications

N-[2-[(dimethylamino)methyl]phenyl]-6,11-dihydrobenzocbenzothiepin-11-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[2-[(dimethylamino)methyl]phenyl]-6,11-dihydrobenzocbenzothiepin-11-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[(dimethylamino)methyl]phenyl]-6,11-dihydrobenzocbenzothiepin-11-amine is unique due to its benzothiepin ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C23H24N2S

Molecular Weight

360.5g/mol

IUPAC Name

N-[2-[(dimethylamino)methyl]phenyl]-6,11-dihydrobenzo[c][1]benzothiepin-11-amine

InChI

InChI=1S/C23H24N2S/c1-25(2)15-17-9-4-7-13-21(17)24-23-19-11-5-3-10-18(19)16-26-22-14-8-6-12-20(22)23/h3-14,23-24H,15-16H2,1-2H3

InChI Key

MSXPUBMISLGRCR-UHFFFAOYSA-N

SMILES

CN(C)CC1=CC=CC=C1NC2C3=CC=CC=C3CSC4=CC=CC=C24

Canonical SMILES

CN(C)CC1=CC=CC=C1NC2C3=CC=CC=C3CSC4=CC=CC=C24

Origin of Product

United States

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